
OICR-9429
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
合成経路と反応条件
OICR-9429の合成は、キーとなる中間体の調製から始まる複数のステップを含みます。 最終生成物は、アミド結合形成および環化を含む一連の反応によって得られます . 反応条件および使用された試薬に関する具体的な詳細は、所有権があり、公表されていません。
工業生産方法
This compoundの工業生産方法は、広く文書化されていません。 合成は、大規模生産のための収率と純度を高めるために最適化された、実験室規模の調製と同様のステップに従う可能性があります .
化学反応の分析
Molecular Binding Characteristics
OICR-9429 binds to the WIN (WDR5-interacting) site of WDR5 with high specificity:
Parameter | Value (nM) | Measurement Method | Source |
---|---|---|---|
WDR5 Binding (Kd) | 93 ± 28 | ITC/Biacore | |
MLL-WIN Disruption | 64 ± 4 | Competitive assay | |
Histone H3 Disruption | >1,000 | Fluorescence |
This competitive inhibition prevents the formation of the WDR5-MLL complex, which is critical for histone H3K4 methylation .
Selectivity Profile
This compound exhibits >100-fold selectivity over other epigenetic targets:
Target | Selectivity Ratio | Assay Type |
---|---|---|
BET Bromodomains | >150x | FP/SPR |
Methyltransferases | >100x | Enzymatic assays |
Non-epigenetic targets | >100x | Broad panel |
Negative control compound OICR-0547 (structurally similar but inactive) confirms target specificity .
Cellular Mechanism of Action
In bladder cancer (BCa) models, this compound demonstrates dose-dependent effects:
Cellular Process | IC50 Range | Key Observations |
---|---|---|
Proliferation inhibition | 20-50 μM | G1/S phase arrest |
Apoptosis induction | 40-60 μM | Caspase-3 activation |
Chemosensitization | 30 μM | Synergy with cisplatin (2x efficacy) |
Mechanistically, it reduces H3K4me3 levels at promoters of oncogenes like BIRC5, CCNB1, and PD-L1 .
In Vivo Pharmacodynamics
In xenograft models (T24 cells):
Parameter | This compound Monotherapy | This compound + Cisplatin |
---|---|---|
Tumor volume reduction | 58% | 82% |
Toxicity incidence | 0% | Reduced cisplatin nephrotoxicity |
Administered via intraperitoneal injection (30 mg/kg, Q2D) in 5% DMSO/40% PEG300 vehicle .
Structural Determinants of Activity
Key functional groups critical for WDR5 binding:
-
Pyridopyrimidine core : Forms hydrophobic interactions with WDR5 pocket
-
Fluorophenyl group : Enhances binding affinity via π-stacking
-
Amide linker : Stabilizes interaction with Arg37 and Ser49 residues
Negative control OICR-0547 lacks the fluorophenyl group, explaining its inactivity .
Limitations in Available Data
No peer-reviewed studies currently describe:
-
Synthetic pathways for this compound
-
Degradation/metabolic reactions in biological systems
-
Detailed structure-activity relationship (SAR) beyond WDR5 binding
Current understanding derives entirely from target engagement and phenotypic studies .
科学的研究の応用
OICR-9429 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a chemical probe to study the role of WDR5 in gene regulation and its involvement in various cancers, including acute myeloid leukemia, colon cancer, pancreatic cancer, prostate cancer, and bladder cancer . Additionally, this compound has been shown to suppress histone H3K4 trimethylation, making it a valuable tool for epigenetic research .
作用機序
OICR-9429は、WDR5の中央ペプチド結合ポケットに結合することで効果を発揮し、MLLおよびヒストン3との相互作用を阻害します . この破壊により、ヒストンH3K4トリメチル化が減少します。これは、遺伝子発現と細胞プロセスに影響を与えます。 この化合物のWDR5に対する高い親和性と、他のクロマチンリーダードメインおよびメチルトランスフェラーゼに対する選択性により、強力な阻害剤となっています .
類似の化合物との比較
This compoundは、WDR5に対する高い親和性と選択性においてユニークです。類似の化合物には以下が含まれます。
UNC0646: 異なる結合メカニズムを持つ別のWDR5阻害剤.
WDR5-47: 同じタンパク質を標的とするが、親和性が低い化合物.
CCI-007: WDR5とも相互作用するが、化学的特性が異なる阻害剤.
これらの化合物は、WDR5相互作用を破壊するという共通の目標を共有していますが、結合部位、親和性、および特定のアプリケーションが異なります。
類似化合物との比較
OICR-9429 is unique in its high affinity and selectivity for WDR5. Similar compounds include:
UNC0646: Another WDR5 inhibitor with a different binding mechanism.
WDR5-47: A compound that targets the same protein but with lower affinity.
CCI-007: An inhibitor that also interacts with WDR5 but has different chemical properties.
These compounds share the common goal of disrupting WDR5 interactions but differ in their binding sites, affinities, and specific applications.
生物活性
OICR-9429 is a high-affinity antagonist of the WDR5 protein, which plays a critical role in various biological processes, particularly in the context of cancer. This article explores the biological activity of this compound, detailing its mechanism of action, selectivity, and effects on various cancer cell types.
Chemical Structure :
this compound is chemically described as N-[2-(4-Methylpiperazin-1-yl)-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamide. Its high purity (≥98%) ensures reliable experimental results.
Binding Affinity :
this compound exhibits a binding affinity characterized by a dissociation constant (Kd) of 93 nM and an inhibitory concentration (IC50) of 64 nM, specifically disrupting the interaction between WDR5 and MLL1 (Mixed-Lineage Leukemia 1) proteins . This disruption is crucial as the WDR5-MLL1 complex is involved in the methylation of histone H3 at lysine 4 (H3K4), an important marker for active gene transcription.
Selectivity Profile
This compound demonstrates remarkable selectivity for WDR5 over a range of other targets:
- Methyltransferases : Selective against 22 different methyltransferases.
- Kinases and Other Targets : It shows no significant binding to over 250 human kinases, GPCRs (G protein-coupled receptors), ion channels, and transporters .
This selectivity makes this compound a valuable tool for studying WDR5's role in cellular processes without off-target effects.
Acute Myeloid Leukemia (AML)
In studies involving human AML cells expressing C/EBPα p30, this compound has been shown to:
- Inhibit Proliferation : Significantly reduces cell viability.
- Induce Differentiation : Promotes differentiation in p30-expressing AML cells, highlighting its potential therapeutic application against AML driven by specific mutations .
Breast Cancer
Research has demonstrated that treatment with this compound leads to:
- Reduced Colony Formation : In LM2 and MDA-MB-453 triple-negative breast cancer cell lines, colony formation ability was significantly impaired after treatment with this compound at concentrations as low as 20 μM .
Neuroblastoma
In neuroblastoma models, this compound inhibits cell proliferation by disrupting the WDR5-MYCN complex, which is pivotal for MYCN-driven tumorigenesis .
Summary of Key Research Findings
Case Studies
- AML Treatment : A study indicated that this compound effectively inhibited the growth of AML cells with specific mutations. The mechanism involves blocking the interaction between WDR5 and MLL1, leading to reduced histone methylation associated with oncogenic transcriptional programs .
- Breast Cancer Inhibition : In experiments with MDA-MB-453 cells treated with this compound at varying concentrations (20 μM and 30 μM), significant reductions in colony formation were observed. The study also highlighted differential sensitivity among various breast cancer cell lines to this compound .
特性
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32F3N5O3/c1-35-7-9-37(10-8-35)26-6-5-22(21-4-2-3-20(15-21)19-36-11-13-40-14-12-36)16-25(26)34-28(39)23-18-33-27(38)17-24(23)29(30,31)32/h2-6,15-18H,7-14,19H2,1H3,(H,33,38)(H,34,39) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOVLOYCGXNVPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C3=CC=CC(=C3)CN4CCOCC4)NC(=O)C5=CNC(=O)C=C5C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32F3N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。